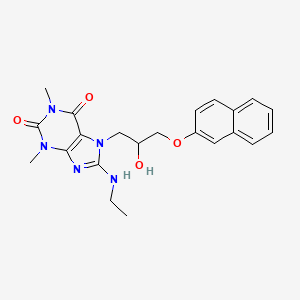
8-(ethylamino)-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Ethylamino)-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative. Its structure, featuring multiple aromatic rings and functional groups, suggests potential utility across various domains including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : Key reagents include 1,3-dimethylxanthine and 2-naphthol.
Reaction Steps
Alkylation: : Introduction of the ethylamino group through an alkylation reaction with ethylamine.
Hydroxylation: : Addition of the hydroxy group to the propyl chain.
Ether Formation: : Reaction between 2-naphthol and the hydroxylated intermediate to form the naphthalen-2-yloxy linkage.
Industrial Production Methods
Industrial synthesis can involve multi-step processes under controlled conditions to ensure high yield and purity. Common industrial practices include:
Use of Catalysts: : To accelerate reaction rates.
Purification: : Techniques like recrystallization or chromatography are used to isolate the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: : Reduction typically targets carbonyl groups or aromatic rings.
Substitution: : Aromatic substitution reactions are feasible, especially on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: : Such as KMnO₄ or H₂O₂.
Reducing Agents: : Include NaBH₄ or LiAlH₄.
Solvents: : Often organic solvents like methanol, ethanol, or acetone are used.
Major Products
Oxidation Products: : Could yield naphthoquinones.
Reduction Products: : Various dihydro or tetrahydro derivatives.
Substitution Products: : Halogenated or nitrated derivatives on the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Potential use as a ligand in catalysis due to its diverse functional groups.
Biology
Enzyme Inhibition: : Possible inhibitor of specific enzymes given its purine structure.
Medicine
Antiviral/Anticancer: : Potential therapeutic roles due to its structural similarity to nucleotides.
Industry
Material Science: : Utility in the development of organic electronic materials.
Wirkmechanismus
Molecular Targets and Pathways
Enzymatic Interaction: : Mimics natural purines, thus interfering with enzymes involved in nucleotide metabolism.
Receptor Binding: : Potential to bind to purine receptors affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: : Shares the xanthine core structure but differs in side groups.
Theophylline: : Another xanthine derivative with distinct pharmacological effects.
Uniqueness
The presence of the naphthalen-2-yloxy group confers unique properties, potentially enhancing hydrophobic interactions with biological targets, thereby increasing its binding affinity and specificity.
Enjoy your deep dive into the compound! Anything else you’d like to explore?
Eigenschaften
IUPAC Name |
8-(ethylamino)-7-(2-hydroxy-3-naphthalen-2-yloxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-4-23-21-24-19-18(20(29)26(3)22(30)25(19)2)27(21)12-16(28)13-31-17-10-9-14-7-5-6-8-15(14)11-17/h5-11,16,28H,4,12-13H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRLAICPBTZJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(COC3=CC4=CC=CC=C4C=C3)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














